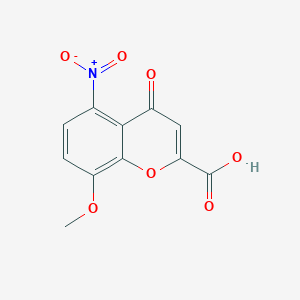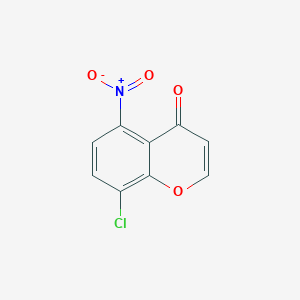
4-(benzyloxy)-3-iodo-5-methoxy-N-(2-methoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(benzyloxy)-3-iodo-5-methoxy-N-(2-methoxyphenyl)benzamide, also known as BIMB, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-(benzyloxy)-3-iodo-5-methoxy-N-(2-methoxyphenyl)benzamide involves its ability to bind to and modulate the activity of certain receptors in the brain, including the serotonin and dopamine receptors. This modulation leads to changes in neurotransmitter levels and activity, which can result in the observed physiological and biochemical effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter levels and activity, changes in gene expression, and alterations in cell signaling pathways. These effects have been observed in both in vitro and in vivo studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(benzyloxy)-3-iodo-5-methoxy-N-(2-methoxyphenyl)benzamide in lab experiments is its specificity for certain receptors, which allows for targeted modulation of neurotransmitter activity. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experimental settings.
Orientations Futures
For research on 4-(benzyloxy)-3-iodo-5-methoxy-N-(2-methoxyphenyl)benzamide include further studies on its potential applications in cancer research, neurology, and psychiatry. Additionally, studies on the safety and toxicity of this compound are needed to determine its potential as a therapeutic agent. Finally, studies on the structure-activity relationship of this compound may lead to the development of more potent and selective compounds.
Méthodes De Synthèse
The synthesis method for 4-(benzyloxy)-3-iodo-5-methoxy-N-(2-methoxyphenyl)benzamide involves several steps, including the reaction of 2-methoxyphenylboronic acid with 4-bromo-3-iodo-5-methoxybenzoic acid in the presence of a palladium catalyst. The resulting compound is then reacted with benzyl alcohol and N,N-dimethylformamide to form this compound.
Applications De Recherche Scientifique
4-(benzyloxy)-3-iodo-5-methoxy-N-(2-methoxyphenyl)benzamide has been studied for its potential applications in various fields, including cancer research, neurology, and psychiatry. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neurology and psychiatry, this compound has been studied for its potential as a treatment for depression and anxiety disorders.
Propriétés
Formule moléculaire |
C22H20INO4 |
|---|---|
Poids moléculaire |
489.3 g/mol |
Nom IUPAC |
3-iodo-5-methoxy-N-(2-methoxyphenyl)-4-phenylmethoxybenzamide |
InChI |
InChI=1S/C22H20INO4/c1-26-19-11-7-6-10-18(19)24-22(25)16-12-17(23)21(20(13-16)27-2)28-14-15-8-4-3-5-9-15/h3-13H,14H2,1-2H3,(H,24,25) |
Clé InChI |
DEAMHQFACVPKHT-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)I)OCC3=CC=CC=C3)OC |
SMILES canonique |
COC1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)I)OCC3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5,6-dicarboxylate](/img/structure/B300293.png)
![N'-[1,3-dimethyl-2,6-dioxo-5-(1,2,2-tricyanovinyl)-1,2,3,6-tetrahydro-4-pyrimidinyl]-N,N-dimethylimidoformamide](/img/structure/B300295.png)
![7-amino-2,4-dioxo-8H-pyrido[2,3-d]pyrimidine-5,6-dicarbonitrile](/img/structure/B300296.png)

![3-[2-(Benzyloxy)-4-methoxyphenyl]-2-methoxy-1-phenyl-1-propanol](/img/structure/B300300.png)




![ethyl 2-[(8-methoxy-4-oxo-4H-chromen-5-yl)hydrazono]propanoate](/img/structure/B300310.png)




